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molecular formula C11H9N5S B8436859 1-(2-methylsulfanyl-pyrimidin-4-yl)-1H-benzotriazole

1-(2-methylsulfanyl-pyrimidin-4-yl)-1H-benzotriazole

Cat. No. B8436859
M. Wt: 243.29 g/mol
InChI Key: POCASOBJVCKFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962622B2

Procedure details

A 1 L round bottom flask was loaded with sodium hydride dispersion (10.0 g, 250 mmol, 60% in mineral oil) and 200 mL of DMF, and the resulting slurry cooled with an ice bath. Benzotriazole (18.02 g, 151 mmol) was added portionwise over a 10-12 min period. The reaction mixture was stirred for 10 min to allow gas evolution to subside; the ice bath was then removed and 4-chloro-2-methylthiopyrimidine (24.07 g, 150 mmol) was added. The resulting mixture was stirred at RT for 15 minutes, then placed in a 90° C. oil bath for 1.5 hour. The heating bath was turned off and the reaction mixture was allowed to slowly cool with stirring overnight. The reaction mixture was then poured into 500 mL of water and stirred for 20 min, and then filtered. The collected solids were washed with 3 portions of water and 3 portions of a mixture of hexanes/EtOAc (10:1 to 5:1), then dried to give 1-(2-methylsulfanyl-pyrimidin-4-yl)-1H-benzotriazole as an off-white solid (27.05 g, 74% yield), mp=180.5-181.7° C.; MS=244 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
18.02 g
Type
reactant
Reaction Step Two
Quantity
24.07 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].CN(C=O)C.[NH:8]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[N:10]=[N:9]1.Cl[C:18]1[CH:23]=[CH:22][N:21]=[C:20]([S:24][CH3:25])[N:19]=1>O>[CH3:25][S:24][C:20]1[N:21]=[C:22]([N:8]2[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=3[N:10]=[N:9]2)[CH:23]=[CH:18][N:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
18.02 g
Type
reactant
Smiles
N1N=NC2=C1C=CC=C2
Step Three
Name
Quantity
24.07 g
Type
reactant
Smiles
ClC1=NC(=NC=C1)SC
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting slurry cooled with an ice bath
CUSTOM
Type
CUSTOM
Details
the ice bath was then removed
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at RT for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
placed in a 90° C.
CUSTOM
Type
CUSTOM
Details
for 1.5 hour
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to slowly cool
STIRRING
Type
STIRRING
Details
with stirring overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
stirred for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The collected solids were washed with 3 portions of water and 3 portions of a mixture of hexanes/EtOAc (10:1 to 5:1)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CSC1=NC=CC(=N1)N1N=NC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 27.05 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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